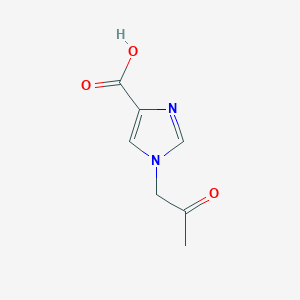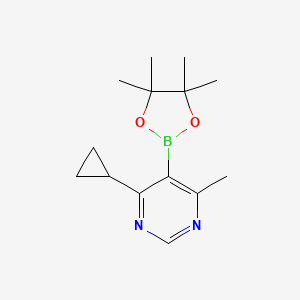
4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide
描述
4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide is a chemical compound with the molecular formula C4H8N4 It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
作用机制
Target of Action
Similar compounds have been found to inhibit the lactoperoxidase (lpo) enzyme, which is very selective for solid tumors due to their high binding affinity .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activities, suggesting they may interact with biochemical pathways related to microbial growth and proliferation .
Pharmacokinetics
It’s known that the compound is a solid and can dissolve in water and some organic solvents , which may influence its bioavailability.
Result of Action
Similar compounds have been found to exhibit antimicrobial activities , suggesting that they may inhibit the growth and proliferation of certain microorganisms.
Action Environment
It’s known that the compound can dissolve in water and some organic solvents , suggesting that the solvent environment may influence its action and stability.
生化分析
Biochemical Properties
4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase IV, which is crucial for DNA replication and cell division . Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating certain signaling pathways . In normal cells, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior. For example, it may alter the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to the accumulation of substrates and the disruption of metabolic pathways. Additionally, this compound can interact with transcription factors, thereby influencing gene expression and altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the potential for long-term applications of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior and metabolism . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including cell death and tissue damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to the accumulation of substrates and the depletion of products. Additionally, this compound can affect the activity of coenzymes, such as NADH and FADH2, thereby influencing cellular energy production and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments . The distribution of this compound can affect its activity and function, as localized concentrations of the compound can influence cellular responses.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the reaction of 4-ethyl-4H-1,2,4-triazol-3-amine with hydroiodic acid. The reaction conditions often include:
Reagents: 4-ethyl-4H-1,2,4-triazol-3-amine and hydroiodic acid.
Solvent: Water or an appropriate organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, or other organic solvents.
Temperature: Varies depending on the reaction type, typically ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of triazole oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
科学研究应用
4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4H-1,2,4-Triazole: A parent compound with similar structural features.
3-Amino-1,2,4-triazole: Another triazole derivative with different functional groups.
4-Amino-4H-1,2,4-triazole: A related compound with an amino group at a different position.
Uniqueness
4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide group. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
4-ethyl-1,2,4-triazol-3-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.HI/c1-2-8-3-6-7-4(8)5;/h3H,2H2,1H3,(H2,5,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXVMJJIFPRXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1434693.png)








![2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1434706.png)
